molecular formula C9H15N5 B1356605 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine CAS No. 96225-96-6

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

Cat. No. B1356605
CAS RN: 96225-96-6
M. Wt: 193.25 g/mol
InChI Key: NBVLAXUVAVBGGR-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H15N5 and a molecular weight of 193.25 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Molecular Structure Analysis

The InChI code for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is 1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12) . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a solid substance . It has a molecular weight of 193.25 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Histamine H4 Receptor Ligands

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine has been studied as part of a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R). These compounds, including variations with aromatic and secondary amine moieties at the pyrimidine 6 position, have shown potential as anti-inflammatory agents and in pain management models. This supports the potential of H4R antagonists in pain and inflammatory conditions (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors

Research has also been conducted on 2,4-disubstituted pyrimidine derivatives, including N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds have shown potential in inhibiting cholinesterase activity and Aβ-aggregation, suggesting their utility in addressing multiple pathological routes in Alzheimer's Disease (Mohamed et al., 2011).

Anti-tubercular Agents

Further studies include the synthesis of nitrogen-rich hybrids of piperazine-pyrimidine-pyrazole motifs for potential anti-tubercular applications. Some of these synthesized compounds have shown promising activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Vavaiya et al., 2022).

Lipoxygenase Inhibition

Additional research includes the synthesis of derivatives as potential inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in inflammatory processes. Some of these compounds have shown significant inhibition of 15-LO, indicating potential therapeutic applications in inflammation-related diseases (Asghari et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

While the exact future directions for the study and application of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine are not specified in the search results, its role in FLT3 and CDK inhibition suggests potential applications in the study and treatment of conditions related to these enzymes .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVLAXUVAVBGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539203
Record name 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

CAS RN

96225-96-6
Record name 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Sander, T Kottke, Y Tanrikulu, E Proschak… - Bioorganic & medicinal …, 2009 - Elsevier
The human histamine H 4 receptor (hH 4 R) is a promising new target in the therapy of inflammatory diseases and disorders of the immune system. For the development of new H 4 R …
Number of citations: 75 www.sciencedirect.com
X Yuan, H Wu, H Bu, P Zheng, J Zhou… - Bioorganic & Medicinal …, 2019 - Elsevier
Excessive phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) plays a major role in the dysregulation of mRNA translation and the activation of tumor cell signaling. …
Number of citations: 12 www.sciencedirect.com
C Saravanan, SK Bharti, S Jaggi… - Mini Reviews in …, 2011 - ingentaconnect.com
Histamine, a low molecular weight amine has been extensively studied for its various pharmacological profiles. Until recently histamine was thought to act on three receptors - H1, H2 …
Number of citations: 14 www.ingentaconnect.com
X Li, H Wang, Z Lu, X Zheng, W Ni, J Zhu… - Journal of Medicinal …, 2016 - ACS Publications
Starting from a screening-hit compound, via structure modifications and optimizations, a series of nonfused and nonassembly pyrimidinylthiourea derivatives (2–5) was designed, …
Number of citations: 70 pubs.acs.org

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